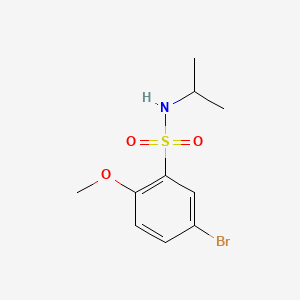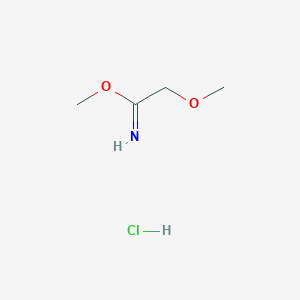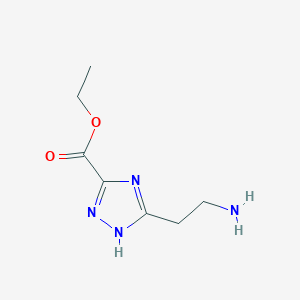
Methyl (2-acetyl-4-bromophenoxy)acetate
Übersicht
Beschreibung
“Methyl (2-acetyl-4-bromophenoxy)acetate” is a chemical compound with the empirical formula C9H9BrO3 . It is a solid substance .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of l-(3-bromo-4-hydroxyphenyl)ethanone with methyl 2-bromoacetate in the presence of potassium carbonate . The reaction mixture is stirred at room temperature for 18 hours . After the reaction, the solvent is removed in vacuo, and the residue is dissolved in EtOAc, washed by water and brine, dried (Na2SO4), filtered, and concentrated in vacuo to give the product .Molecular Structure Analysis
The molecular weight of “this compound” is 245.07 . The SMILES string representation of the molecule is O=C(OC)COC(C=C1)=CC=C1Br .Physical and Chemical Properties Analysis
“this compound” is a solid substance . The empirical formula is C9H9BrO3 and the molecular weight is 245.07 .Wissenschaftliche Forschungsanwendungen
Methanogenic Pathways and Stable Carbon Isotopic Signatures : Research on methanogenic pathways highlights the use of stable carbon isotopic signatures to quantify the contribution of acetate (from which methyl groups derive) in methane production. This has implications for understanding biogeochemical cycles and assessing the environmental impact of various chemical compounds, including possibly those similar to "Methyl (2-acetyl-4-bromophenoxy)acetate" (Conrad, 2005).
Advanced Oxidation Processes (AOPs) for Degradation of Pollutants : Studies on AOPs, including the degradation of acetaminophen, show the potential for chemical compounds to be broken down into less harmful by-products. This research can inform the development of remediation strategies for environmental pollutants, potentially including compounds like "this compound" (Qutob et al., 2022).
Fluorescent Chemosensors Based on Chemical Compounds : The development of chemosensors using specific chemical frameworks highlights the utility of certain compounds in detecting various analytes, suggesting potential research applications for "this compound" in creating sensitive and selective sensors for environmental or biological molecules (Roy, 2021).
Environmental Concentrations and Toxicology of Brominated Compounds : Research on brominated compounds, including their occurrence, environmental concentrations, toxicology, and the need for further study on their impact, could be relevant to understanding the environmental behavior and potential effects of "this compound" (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
methyl 2-(2-acetyl-4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-7(13)9-5-8(12)3-4-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMZZAZFQGXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3154575.png)
![{[5-Chloro-4'-(ethylsulfonyl)biphenyl-2-yl]oxy}acetic acid](/img/structure/B3154576.png)


![3-(((5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide](/img/structure/B3154596.png)




![1-(3-chloropropyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154640.png)
